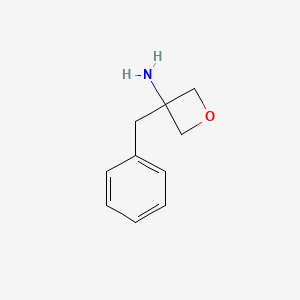

3-Benzyloxetan-3-amine

Vue d'ensemble

Description

3-Benzyloxetan-3-amine is a chemical compound with the molecular formula C10H13NO . It exists in two forms: a colorless to yellow liquid and a white solid . The compound has a molecular weight of 163.22 g/mol and 199.68 g/mol for the hydrochloride form .

Physical And Chemical Properties Analysis

3-Benzyloxetan-3-amine is a colorless to yellow liquid or a white solid at room temperature. It should be stored at 2-8°C or at room temperature depending on the form. .Applications De Recherche Scientifique

New Approaches in Synthesis

The research demonstrates innovative methods in synthesizing heterocycles like 1,4-Benzoxazin-3-ones, highlighting the efficiency of anodic C-H amination of phenoxy acetates as a sustainable pathway. This method is versatile, accommodating a wide range of alkylated substrates and showcasing compatibility with complex molecular structures (Wesenberg et al., 2017).

Reactivity and Selectivity in Amination

Studies reveal intricate techniques like iron-catalyzed oxyfunctionalization, demonstrating selective amination of benzylic C-H bonds in aliphatic amines. Notably, this method achieves high site selectivity by in situ protonation of the amine, efficiently navigating the chemical landscape to functionalize specific molecular sites (Mbofana et al., 2016).

Photochemical and Catalytic Processes

Photochemical Release of Amines

The DEABn group has been explored for its ability to release amines through direct photochemical cleavage of the benzylic C-N bond. This process shows high yields for primary and secondary amines, indicating a valuable pathway for controlled release mechanisms (Wang et al., 2016).

Catalytic Intermolecular Amination

Research outlines a method for intermolecular C-H amination, offering a strategic approach for synthesizing substituted amines and amino alcohols. This process is noted for its high chemoselectivity, stereospecificity, and ability to enable the preparation of isotopically enriched compounds (Fiori & Du Bois, 2007).

Advances in Material Sciences

Amine-Based Curing Systems

The research investigates the reactivity and curing mechanisms of various amines with bis-benzoxazine monomers. This study is crucial in enhancing the properties of thermosetting resins, offering insights into the chemical structures, material properties, and processing methodologies (Sun et al., 2015).

Controlled Synthesis for Enhanced Properties

Studies in synthesizing primary amine-containing benzoxazines highlight the role of steric hindrance in controlling the reaction. The resulting poly(benzoxazine imide) thermosetting films exhibit improved physical properties, underscoring the importance of precise synthetic control in material sciences (Wang et al., 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-benzyloxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10(7-12-8-10)6-9-4-2-1-3-5-9/h1-5H,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWABWIXMINBEBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyloxetan-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

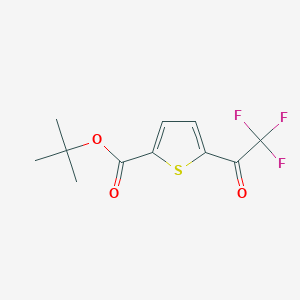

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1381897.png)

![2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride](/img/structure/B1381903.png)

![tert-butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate](/img/structure/B1381908.png)

![[4-(Propan-2-yloxy)pyridin-3-yl]methanol](/img/structure/B1381917.png)